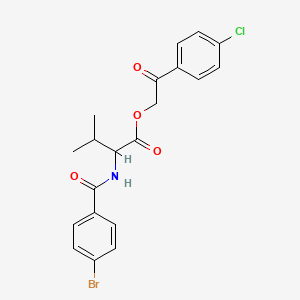
2-(4-chlorophenyl)-2-oxoethyl N-(4-bromobenzoyl)valinate
Overview
Description
2-(4-chlorophenyl)-2-oxoethyl N-(4-bromobenzoyl)valinate, also known as BVT.2733, is a small molecule inhibitor that targets the enzyme bromodomain and extra-terminal (BET) proteins. BET proteins are involved in gene regulation and play a critical role in cancer development and progression. BVT.2733 has shown promising results in preclinical studies as a potential therapeutic agent for cancer treatment.2733.
Mechanism of Action
2-(4-chlorophenyl)-2-oxoethyl N-(4-bromobenzoyl)valinate targets the bromodomain of BET proteins, which is responsible for recognizing and binding to acetylated lysine residues on histones. BET proteins play a critical role in gene regulation by controlling the expression of oncogenes and tumor suppressor genes. This compound inhibits the binding of BET proteins to chromatin, leading to the downregulation of oncogenic genes and the upregulation of tumor suppressor genes.
Biochemical and Physiological Effects:
This compound has been shown to have potent anti-tumor activity in preclinical models of cancer. It induces cell cycle arrest and apoptosis in cancer cells, leading to the inhibition of tumor growth. This compound also enhances the immune response against cancer cells by upregulating the expression of immune checkpoint proteins. In addition, this compound has been shown to have a favorable safety profile in preclinical studies.
Advantages and Limitations for Lab Experiments
2-(4-chlorophenyl)-2-oxoethyl N-(4-bromobenzoyl)valinate is a small molecule inhibitor that can be easily synthesized and purified. It has shown potent anti-tumor activity in preclinical models of cancer, making it a promising therapeutic agent for cancer treatment. However, this compound has some limitations for lab experiments, including its low solubility in aqueous solutions and its potential toxicity at high doses.
Future Directions
There are several future directions for the development of 2-(4-chlorophenyl)-2-oxoethyl N-(4-bromobenzoyl)valinate as a therapeutic agent for cancer treatment. One direction is to optimize the dosing and administration of this compound to minimize toxicity and maximize efficacy. Another direction is to develop combination therapies that include this compound and other cancer therapies, such as immunotherapy and targeted therapy. Additionally, further research is needed to understand the mechanism of action of this compound in cancer cells and to identify biomarkers that can predict patient response to this compound.
Scientific Research Applications
2-(4-chlorophenyl)-2-oxoethyl N-(4-bromobenzoyl)valinate has been extensively studied in preclinical models of cancer. It has shown potent anti-tumor activity in various cancer types, including breast, lung, and prostate cancer. This compound inhibits the activity of BET proteins, leading to the downregulation of oncogenic genes and the upregulation of tumor suppressor genes. This compound has also been shown to enhance the efficacy of other cancer therapies, such as chemotherapy and radiation therapy.
properties
IUPAC Name |
[2-(4-chlorophenyl)-2-oxoethyl] 2-[(4-bromobenzoyl)amino]-3-methylbutanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19BrClNO4/c1-12(2)18(23-19(25)14-3-7-15(21)8-4-14)20(26)27-11-17(24)13-5-9-16(22)10-6-13/h3-10,12,18H,11H2,1-2H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOIHEPJEZCFSKJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)OCC(=O)C1=CC=C(C=C1)Cl)NC(=O)C2=CC=C(C=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19BrClNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



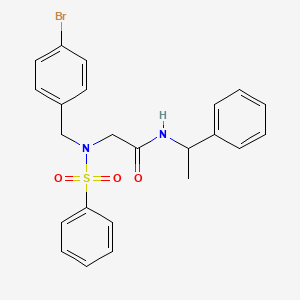
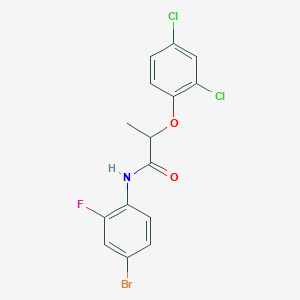
![5-[1-(2,4-dichlorophenoxy)ethyl]-3-(4-nitrophenyl)-1,2,4-oxadiazole](/img/structure/B3973605.png)
![1-[1-(4-methoxybenzoyl)-4-piperidinyl]-4-methylpiperazine oxalate](/img/structure/B3973613.png)
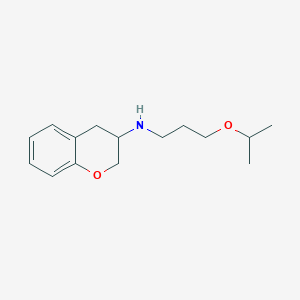
![4-[1-(2-ethoxybenzyl)-4-piperidinyl]morpholine oxalate](/img/structure/B3973631.png)
![ethyl 1-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-3-(2-methylbenzyl)-3-piperidinecarboxylate](/img/structure/B3973645.png)
![methyl 4-{3-[2-(4-chlorophenyl)-4-oxo-3(4H)-quinazolinyl]propoxy}benzoate](/img/structure/B3973648.png)
![3-(3-fluorophenyl)-N-(2-hydroxyethyl)-N-[4-(methylthio)benzyl]propanamide](/img/structure/B3973649.png)
![2-[(4-bromophenyl)amino]-4,6-dimethylnicotinamide](/img/structure/B3973657.png)
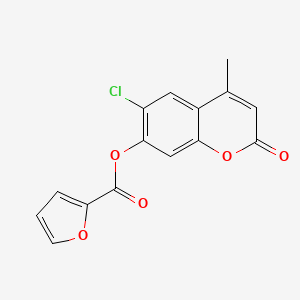
![4-chloro-N-{2-[4-(2-furoyl)-1-piperazinyl]-1,2-dihydro-1-acenaphthylenyl}benzenesulfonamide](/img/structure/B3973672.png)
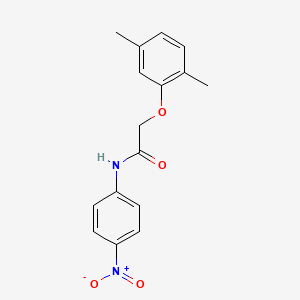
![1-[1-(3-bromobenzyl)-4-piperidinyl]-4-(2-methoxyphenyl)piperazine oxalate](/img/structure/B3973694.png)